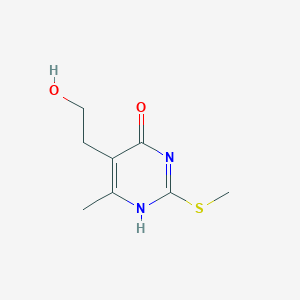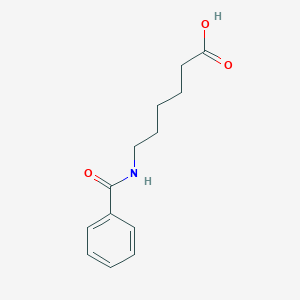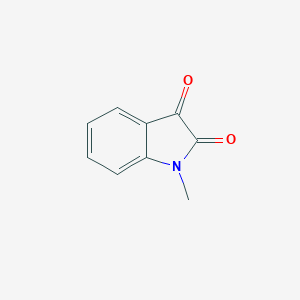
5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The chemical reactions involving “5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone” are not available in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, etc. Unfortunately, specific information about the physical and chemical properties of “5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone” is not available in the search results .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Pyrimidinones, including structures similar to the specified compound, have been synthesized through various methods, demonstrating their utility as intermediates for more complex chemical structures. For instance, studies have explored the synthesis of pyrimidinone derivatives as potential precursors for tricyclic purine analogues, highlighting the importance of these compounds in medicinal chemistry and pharmaceutical research due to their diverse biological activities (Williams & Brown, 1995).
Biological Activities and Applications
- The antimicrobial testing of various pyrimidinone derivatives has been conducted, revealing insights into their potential pharmaceutical applications. For instance, certain pyrimidinone compounds have shown weak inhibitory activity against enzymes from E. coli, although no significant antibacterial activity was observed (Kelley & McLean, 1981).
- Another study synthesized and evaluated the antiviral and cytotoxic activities of 2-(alkylthio)-6-benzhydryl-4(3H)-pyrimidinones, demonstrating the exploration of pyrimidinone derivatives in the search for new therapeutic agents with anti-HIV-1 activity (Navrotskii, 2003).
Advanced Chemical Synthesis Techniques
- Innovative synthesis techniques have been developed for substituted pyrimidinones, showcasing the adaptability of these compounds for various chemical modifications. This includes the one-pot construction of pyrimidinones as building blocks for kinase inhibitors, which underscores their significance in drug discovery and development (Lu et al., 2006).
Structural and Computational Studies
- Structural and computational studies of pyrimidinone derivatives provide critical insights into their chemical behavior and potential interactions with biological targets. For example, the molecular structure of isocytosine analogs, including pyrimidinone compounds, has been elucidated through X-ray crystallography and computational methods, contributing to a deeper understanding of their tautomeric forms and stability (Craciun et al., 1999).
Mécanisme D'action
The mechanism of action of a compound usually refers to how it interacts with other molecules in a system, often in a biological context. Unfortunately, specific information about the mechanism of action of “5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone” is not available in the search results .
Safety and Hazards
Orientations Futures
The future directions of research on a compound can include potential applications, areas of study, or methods of synthesis. Unfortunately, specific information about the future directions of “5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone” is not available in the search results .
Propriétés
IUPAC Name |
5-(2-hydroxyethyl)-4-methyl-2-methylsulfanyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-5-6(3-4-11)7(12)10-8(9-5)13-2/h11H,3-4H2,1-2H3,(H,9,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKGFQOBXIGBEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SC)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394652 |
Source


|
| Record name | 5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone | |
CAS RN |
98489-83-9 |
Source


|
| Record name | 5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B181959.png)

![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B181961.png)
![4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline](/img/structure/B181962.png)


